2-{[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(4-methylpiperidin-1-yl)ethan-1-one
Description
Properties
IUPAC Name |
2-[[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-(4-methylpiperidin-1-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O3S/c1-12-7-9-20(10-8-12)15(21)11-24-17-19-18-16(23-17)13-5-3-4-6-14(13)22-2/h3-6,12H,7-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZFGSABZGDZTMM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)CSC2=NN=C(O2)C3=CC=CC=C3OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(4-methylpiperidin-1-yl)ethan-1-one typically involves the following steps:
Formation of 2-methoxybenzohydrazide: This is achieved by reacting methyl 2-methoxybenzoate with hydrazine hydrate.
Cyclization to form 1,3,4-oxadiazole: The 2-methoxybenzohydrazide is then treated with carbon disulfide and potassium hydroxide to form the oxadiazole ring.
Thioether formation: The oxadiazole derivative is reacted with 4-methylpiperidine and an appropriate thiol to form the final compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.
Chemical Reactions Analysis
Oxadiazole Ring Reactivity
The 1,3,4-oxadiazole core is synthesized via cyclization reactions, typically involving hydrazides and acyl chlorides or carboxylic acids under dehydrating conditions. This heterocycle participates in electrophilic substitutions and ring-opening reactions:
| Reaction Type | Reagents/Conditions | Product | Notes |
|---|---|---|---|
| Ring-opening | Acidic (HCl, H₂SO₄) or Basic (NaOH) | Thiosemicarbazide derivatives | pH-sensitive; yields amine intermediates |
| Electrophilic substitution | HNO₃ (nitration), SO₃ (sulfonation) | Nitro- or sulfonated oxadiazole derivatives | Directed by electron-withdrawing groups |
Sulfanyl Group Reactions
The sulfanyl (-S-) bridge is prone to oxidation and nucleophilic substitution:
Ketone Functionality
The ethanone group undergoes classical carbonyl reactions:
Piperidine Substituent
The 4-methylpiperidin-1-yl group participates in acid-base and coordination chemistry:
Methoxyphenyl Group
The 2-methoxyphenyl moiety directs electrophilic aromatic substitution:
| Reaction Type | Reagents/Conditions | Product | Notes |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄ | 3-nitro-2-methoxyphenyl derivative | Meta-directing effect of methoxy |
| Demethylation | BBr₃ (in DCM) | Phenolic derivative | Cleaves methoxy group |
Synthetic Pathways
Key steps in synthesizing the compound include:
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Oxadiazole formation : Condensation of 2-methoxyphenyl hydrazide with acyl chloride.
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Sulfanyl incorporation : Thiol-disulfide exchange or nucleophilic substitution .
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Piperidine coupling : Amidation or alkylation under basic conditions .
Stability and Degradation
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of compounds containing the oxadiazole moiety. For instance, derivatives similar to 2-{[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(4-methylpiperidin-1-yl)ethan-1-one have shown significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli . The mechanism of action is believed to involve inhibition of bacterial enzyme activity.
Anticancer Properties
Research indicates that oxadiazole derivatives possess anticancer properties. The compound's ability to interact with DNA and inhibit cancer cell proliferation has been documented in various studies. For example, certain oxadiazole derivatives have demonstrated cytotoxic effects on cancer cell lines through apoptosis induction .
Neuropharmacological Effects
The piperidinyl component suggests potential neuropharmacological applications. Compounds with similar structures have been investigated for their effects on neurotransmitter systems and have shown promise in treating conditions such as anxiety and depression .
Study on Antimicrobial Efficacy
A study conducted by Prabhakar et al. (2024) synthesized various oxadiazole derivatives and assessed their antimicrobial efficacy using disc diffusion methods. The results indicated that several compounds exhibited potent activity against both gram-positive and gram-negative bacteria .
Molecular Docking Studies
Molecular docking studies have been performed to predict the interaction of this compound with target proteins involved in bacterial resistance mechanisms. These studies suggested favorable binding affinities, supporting further investigation into its potential as an antimicrobial agent .
Mechanism of Action
The mechanism of action of 2-{[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(4-methylpiperidin-1-yl)ethan-1-one involves its interaction with various molecular targets. The oxadiazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. The methoxyphenyl group can enhance the compound’s binding affinity to these targets, while the piperidinyl group may improve its pharmacokinetic properties .
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural Variations and Molecular Properties
Key structural analogues differ in substituents on the oxadiazole ring, the nature of the sulfanyl-linked side chain, and the heterocyclic amine moiety. Below is a comparative analysis:
Key Observations:
- Substituent Position: The 2-methoxyphenyl group in the target compound (vs. 3-methoxyphenyl in ) may enhance π-π stacking with aromatic residues in bacterial enzymes, though meta-substitution could reduce steric hindrance .
- Piperazine derivatives often exhibit improved CNS activity due to enhanced basicity .
- Halogen vs. Methoxy Groups: The 2-chlorophenyl analogue () shows higher antifungal activity, likely due to chlorine’s electronegativity and hydrophobic interactions.
Biological Activity
The compound 2-{[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(4-methylpiperidin-1-yl)ethan-1-one is a member of the oxadiazole family, which has garnered attention for its potential biological activities. This article aims to explore its biological activity, including synthesis, structure-activity relationships, and pharmacological effects based on available research findings.
Molecular Formula
- Molecular Formula : C13H16N2O2S
- Molar Mass : 264.35 g/mol
Structural Characteristics
The compound features a 1,3,4-oxadiazole ring , a sulfanyl group , and a piperidine moiety , which contribute to its biological properties. The methoxyphenyl group enhances lipophilicity, potentially impacting its interaction with biological targets.
Antimicrobial Activity
Research indicates that oxadiazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to the target compound have been shown to possess moderate to significant anti-bacterial and anti-fungal activities. A study found that derivatives with greater lipophilicity exhibited higher antibacterial activities, suggesting that the structural modifications in the oxadiazole ring can enhance efficacy against microbial pathogens .
Cholinesterase Inhibition
Cholinesterase inhibitors are crucial in treating neurodegenerative diseases such as Alzheimer's. Studies on related oxadiazole compounds have demonstrated their ability to inhibit cholinesterase enzymes. For example, certain oxadiazole derivatives showed selective inhibition of butyrylcholinesterase (BChE) with IC50 values comparable to established inhibitors like physostigmine . Investigating the target compound's ability to inhibit these enzymes could reveal its potential therapeutic applications.
Anti-inflammatory Properties
Oxadiazole derivatives have also been reported to exhibit anti-inflammatory effects. In vitro assays revealed that modifications in the oxadiazole structure could lead to reduced inflammatory responses in various cell lines. This suggests that the target compound may possess similar properties, making it a candidate for further investigation in inflammatory disease models .
Cytotoxicity and Anticancer Activity
Preliminary studies on related compounds indicate potential cytotoxic effects against cancer cell lines. For instance, certain oxadiazole derivatives were tested against various cancer cell lines and showed significant cytotoxicity, highlighting their potential as anticancer agents . The specific mechanisms of action remain to be elucidated but may involve apoptosis induction or cell cycle arrest.
Synthesis and Biological Evaluation
A recent study synthesized several oxadiazole derivatives, including those structurally similar to the target compound. These were evaluated for their biological activities:
- Synthesis Method : The compounds were synthesized using a multi-step reaction involving the condensation of appropriate precursors.
- Biological Testing : The synthesized compounds were subjected to antimicrobial and cholinesterase inhibition assays. Results indicated that modifications to the oxadiazole ring influenced both antimicrobial potency and enzyme inhibition rates.
Table of Biological Activities
Q & A
Basic: What are the recommended synthetic routes for this compound, and how can reaction completion be monitored?
The compound can be synthesized via nucleophilic substitution or cyclocondensation reactions. A typical approach involves reacting a 5-(2-methoxyphenyl)-1,3,4-oxadiazole-2-thiol derivative with a halogenated 1-(4-methylpiperidin-1-yl)ethan-1-one precursor. Reaction progress is monitored using Thin Layer Chromatography (TLC) with silica gel plates and a solvent system like ethyl acetate/hexane (1:1). Post-reaction, ice-cold water and aqueous NaOH are added to precipitate the product, followed by filtration and recrystallization from methanol .
Basic: Which spectroscopic and crystallographic techniques are critical for structural validation?
- 1H/13C NMR : Assign peaks for the oxadiazole ring (δ 8.1–8.5 ppm for aromatic protons), sulfanyl group (δ 3.5–4.0 ppm), and 4-methylpiperidine moiety (δ 1.2–2.8 ppm for methyl/methylene groups).
- FTIR : Confirm C=N (1600–1650 cm⁻¹) and C-S (600–700 cm⁻¹) stretches.
- X-ray crystallography : Use SHELXL for refinement to resolve bond lengths/angles. For example, analogous thiadiazole derivatives show mean C–C bond lengths of 1.74 Å and R-factors < 0.06 .
Advanced: How to design structure-activity relationship (SAR) studies for optimizing biological activity?
- Core modifications : Replace the 2-methoxyphenyl group with electron-withdrawing (e.g., nitro) or donating (e.g., amino) substituents to assess electronic effects.
- Piperidine ring adjustments : Introduce bulkier substituents at the 4-position to study steric impacts on target binding.
- In vitro assays : Use enzyme inhibition (e.g., acetylcholinesterase) or receptor-binding assays with IC50 determinations. Reference thiadiazole SAR methodologies for guidance .
Advanced: How to address contradictory crystallographic data during refinement?
Discrepancies in X-ray data (e.g., high R-factors or unresolved electron density) require:
- Data reprocessing : Check for twinning or absorption effects using SHELXS/SHELXD .
- Alternative models : Test disorder models or solvent-masking algorithms in SHELXL .
- Validation tools : Cross-verify with PLATON or Mercury to ensure geometric accuracy. SHELX’s robustness in handling high-resolution data makes it suitable for such analyses .
Advanced: What computational strategies predict pharmacokinetic properties?
- ADMET prediction : Use SwissADME to calculate logP (lipophilicity) and topological polar surface area (TPSA). For analogs, logP ~2.5 and TPSA ~80 Ų suggest moderate bioavailability.
- Docking studies : Employ AutoDock Vina with protein targets (e.g., kinases or GPCRs) using PubChem-derived 3D conformers (CID-specific data available for related compounds) .
Advanced: How to optimize synthesis yield using Design of Experiments (DoE)?
Apply flow chemistry principles for controlled reaction conditions:
- Variables : Temperature (40–80°C), residence time (2–6 hrs), and reagent stoichiometry (1:1 to 1:1.5).
- Response surface modeling : Use software like Minitab to identify optimal parameters. For example, a 65:35 methanol-buffer mobile phase (pH 4.6) improved HPLC purity in analogous syntheses .
Advanced: How to resolve conflicting bioactivity data across studies?
- Meta-analysis : Compare assay conditions (e.g., cell lines, incubation times). For instance, cytotoxicity in MCF-7 vs. HEK293 cells may reflect tissue-specific uptake.
- Dose-response validation : Repeat experiments with standardized protocols (e.g., MTT assay at 24/48/72 hrs).
- Statistical rigor : Apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) to confirm significance thresholds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
